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Poly(dimethylsiloxane-co-methylphenylsiloxane) - 63148-52-7

Poly(dimethylsiloxane-co-methylphenylsiloxane)

Catalog Number: EVT-13531374
CAS Number: 63148-52-7
Molecular Formula: C9H14O2Si2
Molecular Weight: 210.38 g/mol
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Product Introduction

Overview

Poly(dimethylsiloxane-co-methylphenylsiloxane) is a copolymer composed of dimethylsiloxane and methylphenylsiloxane units. This compound is notable for its unique properties, which arise from the combination of its siloxane backbone and the presence of phenyl groups. The molecular formula for this copolymer is C21H24O3Si3C_{21}H_{24}O_{3}Si_{3}, with a molecular weight of approximately 408.67 g/mol. It is classified as a silicone polymer, which are materials characterized by their silicon-oxygen backbones and organic side groups that impart various physical and chemical properties.

Synthesis Analysis

Methods

The synthesis of poly(dimethylsiloxane-co-methylphenylsiloxane) is typically achieved through ring-opening polymerization. This method involves the polymerization of cyclic siloxanes, such as methylphenylcyclosiloxanes, in the presence of a catalyst like tetramethylammonium hydroxide. The reaction can be represented as follows:

Cyclic SiloxanesCatalystLinear Copolymer\text{Cyclic Siloxanes}\xrightarrow{\text{Catalyst}}\text{Linear Copolymer}

Technical Details

During synthesis, the relative amounts of dimethylsiloxane and methylphenylsiloxane can be controlled to tailor the properties of the resulting copolymer. The process may also include steps such as fractionation to remove unreacted monomers and ensure a high degree of purity in the final product .

Molecular Structure Analysis

Structure

The molecular structure of poly(dimethylsiloxane-co-methylphenylsiloxane) consists of alternating dimethylsiloxane units and methylphenylsiloxane units. This arrangement contributes to its unique physical properties, including viscoelasticity and thermal stability. The structural formula can be represented as:

\text{ Si CH}_{3})_{2}O]}_{x}[\text{Si CH}_{3})(C_{6}H_{5})O]_{y}

where x and y denote the number of repeating units of dimethyl- and methylphenyl-siloxanes, respectively .

Data

The copolymer exhibits a melting point below 0 °C and a boiling point exceeding 205 °C, indicating its thermal stability. The density at 25 °C is approximately 1.102 g/mL, making it denser than many other silicone oils .

Chemical Reactions Analysis

Reactions

Poly(dimethylsiloxane-co-methylphenylsiloxane) participates in various chemical reactions typical for siloxanes, including hydrolysis and condensation reactions under acidic or basic conditions. These reactions can lead to cross-linking or further polymerization, enhancing the material's mechanical properties.

Technical Details

The copolymer's reactivity can be modulated by adjusting the ratio of its components or by introducing functional groups during synthesis. For instance, incorporating vinyl groups can facilitate additional cross-linking through hydrosilylation reactions, which are essential for applications requiring enhanced durability .

Mechanism of Action

Process

The mechanism underlying the properties of poly(dimethylsiloxane-co-methylphenylsiloxane) involves the interplay between its flexible siloxane backbone and the rigid phenyl groups. The presence of phenyl groups enhances thermal stability and alters the polymer's interaction with light, making it useful in optical applications.

Data

Dynamic mechanical analysis has shown that this copolymer exhibits significant viscoelastic behavior, with distinct moduli depending on temperature and frequency. This behavior is critical for applications where both flexibility and strength are required .

Physical and Chemical Properties Analysis

Physical Properties

  • Viscosity: Approximately 50 cSt
  • Melting Point: <0 °C
  • Boiling Point: >205 °C
  • Density: 1.102 g/mL at 25 °C
  • Flash Point: 620 °F
  • Solubility: Insoluble in water; slightly soluble in chloroform and methanol .

Chemical Properties

Poly(dimethylsiloxane-co-methylphenylsiloxane) is chemically stable under a wide range of conditions but can be reactive under specific circumstances (e.g., in the presence of strong acids or bases). Its flammability varies based on polymerization extent, highlighting the need for careful handling .

Applications

Poly(dimethylsiloxane-co-methylphenylsiloxane) finds extensive use across various scientific fields due to its unique properties:

  • Biomedical Applications: Used in drug delivery systems due to its biocompatibility.
  • Optical Devices: Employed in lens manufacturing because of its clarity and stability.
  • Industrial Lubricants: Serves as a lubricant in high-temperature environments due to its thermal stability.
  • Cosmetic Products: Utilized in formulations for skin care and hair care products due to its smooth application properties.
Synthesis Methodologies and Mechanistic Pathways

Anionic Ring-Opening Copolymerization of Dimethyl- and Methylphenyl-Siloxane Monomers

The synthesis of poly(dimethylsiloxane-co-methylphenylsiloxane) (PDMS-co-PMPS) primarily employs anionic ring-opening copolymerization (AROP) of octamethylcyclotetrasiloxane (D4) and methylphenylcyclosiloxane (DMePhn). This process leverages the nucleophilic attack of initiators (e.g., silanolates) on silicon atoms in cyclic monomers, initiating chain propagation. A critical advantage of DMePhn—a liquid mixture of trimethyltriphenylcyclotrisiloxane (DMePh3), tetramethyltetraphenylcyclotetrasiloxane (DMePh4), and pentamethylpentaphenylcyclopentasiloxane (DMePh5)—is its superior compatibility with D4 compared to solid octaphenylcyclotetrasiloxane (P4). This compatibility enables homogeneous reaction mixtures, reducing polymerization temperatures to 60–90°C and reaction times to 1.5–4 hours. Consequently, phenyl contents up to 50 mol% are achievable, significantly higher than the 20–30 mol% typical of P4-based systems [1] [2].

Mechanistically, the reaction proceeds through a living polymerization pathway. Silanolate anions cleave Si–O bonds in cyclics, forming linear chains with active anionic termini. The incorporation of methylphenylsiloxane units disrupts PDMS crystallinity, yielding fully amorphous copolymers confirmed by differential scanning calorimetry (DSC). Molecular weight distributions remain narrow (Ð < 1.5) when catalyzed by controlled systems like tetramethylammonium hydroxide (TMAH) [1].

Table 1: Copolymer Properties from Anionic Ring-Opening Copolymerization

Monomer SystemMax Phenyl Content (mol%)Reaction Time (h)Molecular Weight (kDa)Crystallinity
D4 + DMePhn501.5–4300–426Amorphous
D4 + P420–3012–24150–305Partially Crystalline

Catalytic Systems for Controlled Sequence Distribution

Catalyst selection dictates monomer sequence distribution, thermal stability, and molecular weight. Four catalytic systems dominate:

  • Alkali metal hydroxides (KOH, NaOH): Efficient but risk chain branching due to Si–O bond redistribution. KOH-catalyzed systems achieve moderate phenyl incorporation (≤30 mol%) but broaden molecular weight distribution (Ð > 2.0) [2].
  • Tetramethylammonium hydroxide (TMAH): Generates silanolate anions in situ, enabling random incorporation of methylphenylsiloxane units. Yields copolymers with 50 mol% phenyl content and Ð < 1.8. Prevents branching, enhancing thermal stability [1].
  • Phosphazene bases (e.g., t-BuP4): Ultra-strong bases (pKa > 40) facilitating room-temperature polymerization. Enable precise control over sequence lengths, particularly consecutive phenyl units, which strengthen interchain interactions [1] [7].
  • Cyclic trisphosphonitrile organobases: Catalyze copolymerization of D4 and P4 under mild conditions with benzyl alcohol initiators. Achieve phenyl contents up to 64 mol% while maintaining linear chain architecture [1].

Molecular dynamics simulations confirm that catalysts promoting random sequences enhance interchain interactions via π–π stacking of phenyl groups. This improves mechanical resilience without sacrificing low-temperature flexibility [7].

Role of Methylphenylcyclosiloxane (DMePhn) in Enhancing Copolymerization Efficiency

DMePhn’s liquid state and low melting point (<0°C) are pivotal for efficient copolymerization. Unlike solid P4, which forms heterogeneous mixtures with D4, DMePhn’s miscibility ensures molecular-level dispersion of monomers. This homogeneity accelerates reaction kinetics and reduces energy input. Nuclear magnetic resonance (NMR) studies reveal that DMePhn’s asymmetric structure (one phenyl group per monomer) sterically hinders ordered crystallization, promoting amorphous copolymer formation even at high phenyl loading [1] [7].

Additionally, DMePhn’s ring strain (higher in DMePh3 and DMePh4) lowers activation barriers for ring-opening. Kinetic studies show turnover frequencies (TOF) for DMePhn are 3–5× higher than for P4 under identical conditions. The resulting copolymers exhibit glass transition temperatures (Tg) as low as –90°C, maintaining flexibility in extreme environments [1] [6].

Table 2: Cyclosiloxane Monomer Properties and Reactivity

MonomerPhysical State (25°C)Melting Point (°C)Reactivity in AROPHomogeneity with D4
DMePhn (mixture)Liquid<0HighComplete
P4 (O4)Solid>150LowPoor

Comparative Analysis of Bulk vs. Solution Polymerization Techniques

Bulk and solution polymerization offer distinct trade-offs in PDMS-co-PMPS synthesis:

  • Bulk polymerization: Conducted solvent-free at 60–120°C. Advantages include high monomer concentration (accelerating kinetics) and minimal purification requirements. For DMePhn-based systems, bulk reactions achieve >85% yield within 4 hours. However, viscosity buildup above 20 kDa limits molecular weight control and risks thermal runaway [1] [2].
  • Solution polymerization: Uses aprotic solvents (e.g., toluene, tetrahydrofuran). Reduces viscosity, facilitating heat/mass transfer and enabling Mn up to 400 kDa. Critical for high-phenyl copolymers (≥40 mol%), where chain rigidity intensifies viscosity-related challenges. Drawbacks include solvent removal costs and potential chain-transfer reactions, which lower yield by 10–15% versus bulk methods [1].

ReaxFF molecular dynamics simulations reveal that solution environments stabilize transition states in ring-opening, reducing activation energy by 15–20 kJ/mol. Experimentally, solution-synthesized copolymers exhibit narrower Ð (<1.5) and superior damping properties (tan δ > 0.5) due to optimized sequence distribution [5] [7].

Industrial-Scale Production: Hydrolysis and Polycondensation Optimization

Industrial PDMS-co-PMPS production favors hydrolysis of dimethyldichlorosilane and methylphenyldichlorosilane, followed by acid-/base-catalyzed polycondensation. Hydrolysis at 5–10°C in controlled water/organic solvent emulsions prevents localized overheating, minimizing cyclic oligomer formation. The resultant α,ω-dihydroxy oligomers undergo polycondensation catalyzed by:

  • Acidic catalysts (e.g., CF₃SO₃H): Promote rapid chain extension but risk backbiting, yielding 15–20% cyclic byproducts.
  • Basic catalysts (e.g., tetraalkylphosphonium hydroxides): Enable equilibration polymerization, favoring high-molecular-weight linear chains (Mn > 200 kDa) with cyclic content <5% [4] [9].

Continuous processes dominate modern manufacturing. Reactive distillation columns remove water, shifting equilibrium toward polymer formation. Vacuum stripping at 150–180°C further reduces cyclic residues to <1%. End-capping with vinyl- or trimethylsilyl groups stabilizes the copolymer, enabling downstream applications in elastomers and voltage stabilizers [2] [4].

Properties

CAS Number

63148-52-7

Product Name

Poly(dimethylsiloxane-co-methylphenylsiloxane)

IUPAC Name

dimethyl(oxo)silane;methyl-oxo-phenylsilane

Molecular Formula

C9H14O2Si2

Molecular Weight

210.38 g/mol

InChI

InChI=1S/C7H8OSi.C2H6OSi/c1-9(8)7-5-3-2-4-6-7;1-4(2)3/h2-6H,1H3;1-2H3

InChI Key

XWFOTLCDICUQTI-UHFFFAOYSA-N

Canonical SMILES

C[Si](=O)C.C[Si](=O)C1=CC=CC=C1

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